molecular formula C20H27N3O4S2 B2969330 N-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide CAS No. 1251676-29-5

N-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide

Cat. No.: B2969330
CAS No.: 1251676-29-5
M. Wt: 437.57
InChI Key: YVEHWOQKKKANQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H27N3O4S2 and its molecular weight is 437.57. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Chemical Analysis

Research on similar compounds, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, has provided insights into their crystal structure, computational density functional theory (DFT) calculations, and intermolecular interactions. These studies are crucial for understanding the chemical behavior and potential applications of N-butyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide in scientific research (Kumara et al., 2017).

Radiolabeling and Imaging Applications

A compound closely related to this compound, labeled as FAUC346, has been synthesized and radiolabeled for potential use in D3 receptor imaging with positron emission tomography (PET). This research highlights the compound's application in neuroimaging and the study of neurological disorders (Kuhnast et al., 2006).

Chemical Synthesis and Medicinal Chemistry

Studies on l-Piperazine-2-carboxylic acid derived N-formamides, including compounds with structural similarities to this compound, have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research contributes to the development of novel synthetic routes and catalysis processes relevant to the synthesis of such compounds (Wang et al., 2006).

Neuropharmacology and Receptor Binding Studies

Another aspect of research involves the exploration of similar arylpiperazine derivatives for their binding affinity and selectivity towards serotonin and dopamine receptors. These studies are fundamental for understanding the pharmacological profile of this compound and its potential therapeutic applications (Leopoldo et al., 2005).

Properties

IUPAC Name

N-butyl-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S2/c1-3-4-9-21-20(24)19-18(8-14-28-19)29(25,26)23-12-10-22(11-13-23)16-6-5-7-17(15-16)27-2/h5-8,14-15H,3-4,9-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEHWOQKKKANQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.